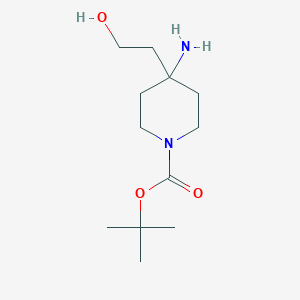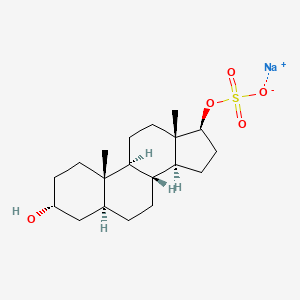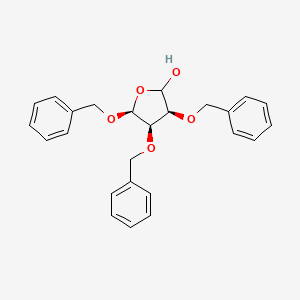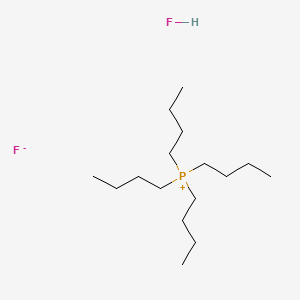![molecular formula C₂₃H₂₇N₃O₆ B1141791 N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide CAS No. 203002-58-8](/img/structure/B1141791.png)
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, is a useful research compound. Its molecular formula is C₂₃H₂₇N₃O₆ and its molecular weight is 441.48. The purity is usually 95%.
BenchChem offers high-quality N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Atrial Fibrillation
- Application Summary : NIP-142 is a novel benzopyrane derivative that blocks potassium, calcium, and sodium channels and shows atrial specific action potential duration prolongation . It is used for the treatment of atrial fibrillation (AF), a frequent cardiac arrhythmia associated with increased cardiovascular morbidity and mortality, and the risk of stroke .
- Methods of Application : NIP-142 preferentially blocks the ultrarapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh). These currents are expressed more abundantly in the atrial than in the ventricular myocardium .
- Results or Outcomes : In canine models, NIP-142 was shown to terminate the microreentry type AF induced by vagal nerve stimulation and the macroreentry type atrial flutter induced by an intercaval crush . These effects of NIP-142 have been attributed to the prolongation of atrial effective refractory period (ERP), because this compound prolonged atrial ERP without affecting intraatrial and interatrial conduction times in these models .
Blocking Effect on the KCNQ1/KCNE1 Channel
- Application Summary : NIP-142 has a blocking effect on the KCNQ1/KCNE1 channel, which underlies the slow component of the cardiac delayed rectifier potassium channel (IKs) .
- Methods of Application : The effect of NIP-142 was examined on the KCNQ1/KCNE1 channel current expressed in HEK293 cells .
- Results or Outcomes : NIP-142 showed concentration-dependent blockade of the current expressed in HEK293 cells; the EC50 value of NIP-142 for the inhibition of tail current was 13.2 μM .
Blockade of G Protein-Coupled Inwardly Rectifying Potassium Channel
- Application Summary : NIP-142 has a blocking effect on the human G protein-coupled inwardly rectifying potassium channel current (GIRK1/4 channel current) expressed in HEK-293 cells .
- Methods of Application : The effect of NIP-142 was examined on the GIRK1/4 channel current expressed in HEK-293 cells .
- Results or Outcomes : NIP-142 concentration-dependently blocked the GIRK1/4 channel current with an EC50 value .
Blockade of Acetylcholine-Activated Potassium Channel
- Application Summary : NIP-142 has a blocking effect on the acetylcholine-activated potassium channel (IKACh channel), which is more abundantly expressed in the atrial than ventricle myocytes .
- Methods of Application : The effect of NIP-142 was examined on the IKACh channel current .
- Results or Outcomes : NIP-142 showed a concentration-dependent blockade of the IKACh channel current .
Treatment of Aconitine-Induced Atrial Fibrillation
- Application Summary : NIP-141, a novel multiple ion channel blocker with atrial selective effects similar to NIP-142, was examined for its effects on aconitine-induced atrial fibrillation (AF) in dogs .
- Methods of Application : The effects of NIP-141 were examined on aconitine-induced AF and rapid atrial pacing-induced atrial effective refractory period (ERP) shortening in dogs .
- Results or Outcomes : The results of this study are not explicitly mentioned in the search results .
properties
IUPAC Name |
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADWMAQVCHLHJ-FCHUYYIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)



![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)


![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)
